5-Methylhexa-3,4-dien-2-one
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Overview
Description
5-Methylhexa-3,4-dien-2-one is an organic compound with the molecular formula C7H10O and a molecular weight of 110.156 g/mol . It is characterized by the presence of a methyl group and a conjugated diene system, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhexa-3,4-dien-2-one can be achieved through various methods. One common approach involves the reaction of 5-methyl-1,4-pentadiene with acetic anhydride in the presence of a catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Methylhexa-3,4-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The diene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Formation of 5-methyl-3,4-hexadien-2-one.
Reduction: Formation of 5-methylhexane-2-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methylhexa-3,4-dien-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methylhexa-3,4-dien-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,4-hexadiene
- 4-Isopropyl-5-methylhexa-2,4-dien-1-ol
- 2,5-Dimethyl-1-phenyl-4-hexen-1-one
Uniqueness
5-Methylhexa-3,4-dien-2-one is unique due to its conjugated diene system, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
50598-53-3 |
---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
InChI |
InChI=1S/C7H10O/c1-6(2)4-5-7(3)8/h5H,1-3H3 |
InChI Key |
AWFOFXFLNRALMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CC(=O)C)C |
Origin of Product |
United States |
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